1-(4-Piperidinylmethyl)piperidine dihydrochloride

Catalog No.
S1915011
CAS No.
32832-17-0
M.F
C11H24Cl2N2
M. Wt
255.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Piperidinylmethyl)piperidine dihydrochloride

CAS Number

32832-17-0

Product Name

1-(4-Piperidinylmethyl)piperidine dihydrochloride

IUPAC Name

1-(piperidin-4-ylmethyl)piperidine;dihydrochloride

Molecular Formula

C11H24Cl2N2

Molecular Weight

255.22 g/mol

InChI

InChI=1S/C11H22N2.2ClH/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;;/h11-12H,1-10H2;2*1H

InChI Key

UAWBHEZCKIEEAS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2CCNCC2.Cl.Cl

Canonical SMILES

C1CCN(CC1)CC2CCNCC2.Cl.Cl

1-(4-Piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2C_{11}H_{24}Cl_2N_2 and a molecular weight of approximately 255.228 g/mol. This compound is characterized by its two piperidine rings and a piperidinylmethyl group, contributing to its unique structural properties. It is often utilized in scientific research, particularly in pharmacological studies due to its potential biological activity and interaction with various biological systems .

The chemical behavior of 1-(4-Piperidinylmethyl)piperidine dihydrochloride involves typical reactions associated with amines and piperidine derivatives. It can undergo:

  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, reacting with electrophiles to form new amine derivatives.
  • Acid-Base Reactions: As a dihydrochloride salt, it can dissociate in solution, allowing the free amine to engage in acid-base reactions.
  • Formation of Complexes: The compound may form coordination complexes with transition metals due to the presence of nitrogen atoms .

Research indicates that 1-(4-Piperidinylmethyl)piperidine dihydrochloride exhibits significant biological activity. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to:

  • Dopaminergic Activity: It may influence dopamine receptors, which are critical in various neurological functions and disorders.
  • Antidepressant Effects: Some studies suggest that derivatives of this compound could exhibit antidepressant-like effects in animal models.
  • Analgesic Properties: The compound has shown potential in pain relief applications, possibly through modulation of pain pathways .

The synthesis of 1-(4-Piperidinylmethyl)piperidine dihydrochloride typically involves multi-step organic reactions. Common methods include:

  • Alkylation Reactions: Starting from piperidine, an alkylation reaction with appropriate alkyl halides can yield the desired compound.
  • Reduction Reactions: The introduction of the piperidinylmethyl group may require reduction steps involving carbonyl compounds.
  • Salt Formation: The final product is often converted into its dihydrochloride salt form through reaction with hydrochloric acid, enhancing its solubility and stability for biological applications .

1-(4-Piperidinylmethyl)piperidine dihydrochloride finds applications across various fields:

  • Pharmaceutical Research: Used as a lead compound for developing new drugs targeting neurological disorders.
  • Biochemical Assays: Employed in cell culture studies and assays due to its buffering capabilities and influence on cellular processes.
  • Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules .

Interaction studies involving 1-(4-Piperidinylmethyl)piperidine dihydrochloride focus on its binding affinity to neurotransmitter receptors and enzymes. Notable findings include:

Similar Compounds

Several compounds share structural similarities with 1-(4-Piperidinylmethyl)piperidine dihydrochloride. These include:

Compound NameMolecular FormulaUnique Features
2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochlorideC13H28Cl2N2C_{13}H_{28}Cl_2N_2Ethyl substitution enhances lipophilicity
4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochlorideC12H26Cl2N2C_{12}H_{26}Cl_2N_2Methyl group affects receptor binding dynamics

Uniqueness

What sets 1-(4-Piperidinylmethyl)piperidine dihydrochloride apart from these similar compounds is its specific arrangement of piperidine rings and the piperidinylmethyl group, which confers distinct pharmacological properties and potential therapeutic applications not found in its analogs .

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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